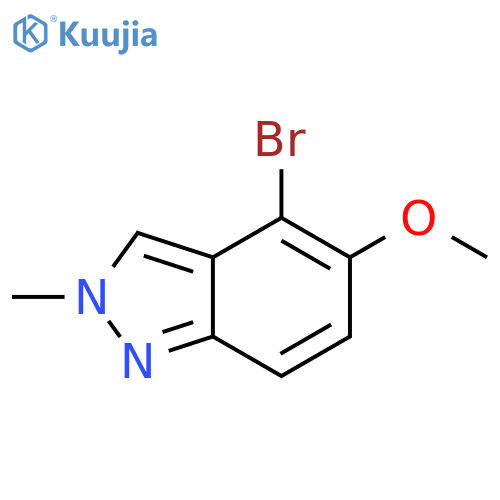

Cas no 2092532-64-2 (4-bromo-5-methoxy-2-methyl-indazole)

2092532-64-2 structure

商品名:4-bromo-5-methoxy-2-methyl-indazole

4-bromo-5-methoxy-2-methyl-indazole 化学的及び物理的性質

名前と識別子

-

- 4-bromo-5-methoxy-2-methyl-indazole

- 2H-Indazole, 4-bromo-5-methoxy-2-methyl-

- AS-79308

- SY322957

- 4-bromo-5-methoxy-2-methylindazole

- P19808

- MFCD30528776

- 4-Bromo-5-methoxy-2-methyl-2H-indazole

- 2092532-64-2

-

- MDL: MFCD30528776

- インチ: 1S/C9H9BrN2O/c1-12-5-6-7(11-12)3-4-8(13-2)9(6)10/h3-5H,1-2H3

- InChIKey: MFRLEECRJCALIB-UHFFFAOYSA-N

- ほほえんだ: N1=C2C(C(Br)=C(OC)C=C2)=CN1C

計算された属性

- せいみつぶんしりょう: 239.98983g/mol

- どういたいしつりょう: 239.98983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 27Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

4-bromo-5-methoxy-2-methyl-indazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1319-100MG |

4-bromo-5-methoxy-2-methyl-indazole |

2092532-64-2 | 97% | 100MG |

¥ 825.00 | 2023-04-06 | |

| eNovation Chemicals LLC | D656014-10G |

4-bromo-5-methoxy-2-methyl-indazole |

2092532-64-2 | 97% | 10g |

$3105 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1319-10G |

4-bromo-5-methoxy-2-methyl-indazole |

2092532-64-2 | 97% | 10g |

¥ 16,500.00 | 2023-04-06 | |

| Chemenu | CM425227-10g |

4-bromo-5-methoxy-2-methyl-indazole |

2092532-64-2 | 95%+ | 10g |

$3000 | 2023-02-17 | |

| Aaron | AR01JWQ2-250mg |

4-bromo-5-methoxy-2-methyl-indazole |

2092532-64-2 | 97% | 250mg |

$229.00 | 2025-02-11 | |

| 1PlusChem | 1P01JWHQ-100mg |

4-bromo-5-methoxy-2-methyl-indazole |

2092532-64-2 | 97.00% | 100mg |

$120.00 | 2023-12-19 | |

| A2B Chem LLC | BA07390-100mg |

4-bromo-5-methoxy-2-methyl-indazole |

2092532-64-2 | 95% | 100mg |

$132.00 | 2024-04-20 | |

| abcr | AB566173-500mg |

4-Bromo-5-methoxy-2-methyl-indazole; . |

2092532-64-2 | 500mg |

€635.20 | 2024-07-20 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1319-5.0g |

4-bromo-5-methoxy-2-methyl-indazole |

2092532-64-2 | 97% | 5.0g |

¥9892.0000 | 2024-08-03 | |

| eNovation Chemicals LLC | D656014-5g |

4-bromo-5-methoxy-2-methyl-indazole |

2092532-64-2 | 97% | 5g |

$1860 | 2025-02-21 |

4-bromo-5-methoxy-2-methyl-indazole 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

2092532-64-2 (4-bromo-5-methoxy-2-methyl-indazole) 関連製品

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2092532-64-2)4-bromo-5-methoxy-2-methyl-indazole

清らかである:99%/99%/99%/99%

はかる:100mg/250mg/500mg/1g

価格 ($):153.0/256.0/426.0/638.0